Cas no 1311317-98-2 (2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride)
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride
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- Inchi: 1S/C10H9ClN2O2S.ClH/c1-15-6-3-2-4-7-9(6)13-10(16-7)12-8(14)5-11;/h2-4H,5H2,1H3,(H,12,13,14);1H
- InChI Key: JBUIKZPDLARHGY-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C2SC(NC(=O)CCl)=NC=12)C.Cl
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C372823-25mg |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C372823-50mg |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C372823-250mg |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 250mg |
$ 275.00 | 2022-04-01 | ||
| Chemenu | CM476652-250mg |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95%+ | 250mg |
$150 | 2024-08-02 | |
| Chemenu | CM476652-500mg |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95%+ | 500mg |
$260 | 2024-08-02 | |
| Chemenu | CM476652-1g |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95%+ | 1g |
$369 | 2024-08-02 | |
| Enamine | EN300-75440-0.05g |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95% | 0.05g |
$65.0 | 2024-05-23 | |
| Enamine | EN300-75440-0.1g |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95% | 0.1g |
$96.0 | 2024-05-23 | |
| Enamine | EN300-75440-0.25g |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95% | 0.25g |
$136.0 | 2024-05-23 | |
| Enamine | EN300-75440-0.5g |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride |
1311317-98-2 | 95% | 0.5g |
$256.0 | 2024-05-23 |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride
2-Chloro-N-(4-Methoxy-1,3-Benzothiazol-2-Yl)Acetamide Hydrochloride
The compound 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride (CAS No. 1311317-98-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, material science, and analytical chemistry. The benzothiazole core of this molecule serves as a scaffold for diverse functional groups, enabling it to exhibit unique chemical and biological properties.
Recent studies have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The chlorine substituent at the 2-position of the acetamide group plays a critical role in enhancing the molecule's bioavailability and stability, making it an attractive candidate for further pharmacological investigations.
The synthesis of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the methoxy group at the 4-position of the benzothiazole ring not only enhances the molecule's solubility but also contributes to its selectivity in binding to specific biological targets. This makes it a valuable tool in drug design and optimization studies.
From an analytical perspective, this compound has been utilized as a fluorescent probe for detecting metal ions in aqueous solutions. The benzothiazole moiety exhibits strong fluorescence under UV light, which can be quenched in the presence of certain metal ions such as Fe³⁺ or Cu²⁺. This property has opened new avenues for its application in environmental monitoring and quality control processes.
In terms of material science, benzothiazole derivatives like this compound have been investigated for their potential use in organic electronics. The aromaticity and conjugation within the benzothiazole ring provide excellent electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this field have demonstrated that these compounds can significantly improve the efficiency and stability of such devices.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability. This form is often preferred in preclinical studies where precise dosing and controlled release are critical factors. Moreover, the presence of the hydrochloride counterion does not interfere with the molecule's bioactivity, ensuring that its therapeutic potential remains intact.
Looking ahead, ongoing research is focused on exploring the antimicrobial properties of this compound. Initial findings suggest that it exhibits potent activity against a range of bacterial and fungal pathogens, potentially offering a new avenue for combating antibiotic resistance. These studies are being conducted using advanced techniques such as high-throughput screening and molecular docking simulations to identify optimal dosages and mechanisms of action.
In conclusion, 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride (CAS No. 1311317-98-2) is a multifaceted compound with promising applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in research methodologies, positions it as a key player in future innovations within pharmacology, material science, and analytical chemistry.
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